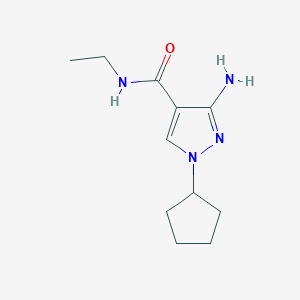

3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under mild conditions . The reaction can be catalyzed by various agents such as silver, copper, or ruthenium, depending on the desired selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts like palladium or iron may be used to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as p38MAPK, which plays a role in inflammatory responses . The compound may also interact with other kinases and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-1-cyclopentyl-N-methyl-1H-pyrazole-4-carboxamide

- 3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxylate

- 3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and ethyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

3-Amino-1-cyclopentyl-N-ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes an amino group, a cyclopentyl moiety, and an ethyl substituent, which may influence its pharmacological properties.

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.29 g/mol

- Structure : The compound features a five-membered pyrazole ring with nitrogen atoms contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds within the pyrazole class exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has been explored in several studies.

Antimicrobial Activity

A study evaluating the antimicrobial potential of pyrazole derivatives found moderate activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds ranged around 250 μg/mL, suggesting that structural modifications could enhance efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-parasitic Activity

In the context of anti-parasitic research, derivatives of pyrazoles have shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness. One study reported that analogues with cyclopentyl groups exhibited improved potency (pIC50 values up to 8.0) compared to simpler structures . This suggests that the cyclopentyl moiety in this compound may contribute positively to its anti-parasitic activity.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various interactions with biological targets. The presence of the cyclopentyl group has been correlated with increased activity in several studies, indicating that steric effects and hydrophobic interactions play crucial roles in its biological efficacy .

| Compound | pIC50 Value | Activity Type |

|---|---|---|

| NPD-2975 | 7.2 | Anti-trypanosomal |

| 31a | 8.0 | Anti-trypanosomal |

| Cyclopentyl analogue | >7.0 | General potency |

Case Studies and Research Findings

Several case studies have highlighted the biological activity of pyrazole derivatives:

-

Lead Optimization for Anti-trypanosomal Activity :

- In a study focused on optimizing lead compounds for treating human African trypanosomiasis, analogues of pyrazoles were synthesized and tested for their efficacy. The cyclopentyl-substituted compounds showed improved metabolic stability and oral bioavailability, showcasing the potential of this compound in therapeutic applications .

- Antibacterial Properties :

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

3-amino-1-cyclopentyl-N-ethylpyrazole-4-carboxamide |

InChI |

InChI=1S/C11H18N4O/c1-2-13-11(16)9-7-15(14-10(9)12)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H2,12,14)(H,13,16) |

InChI Key |

KRGQOAHMCYVMLC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CN(N=C1N)C2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.